5-Propylbenzene-1,3-diol

TRPV4 Cannabinoid Desensitization

Researchers synthesizing varin-series cannabinoids face a critical structural constraint: the C3-propyl side chain is non-negotiable for generating CBGV, CBDV, and related TRPV4-modulating homologues. Generic substitution with olivetol (C5-pentyl) or other alkylresorcinols yields fundamentally different pharmacological profiles-CBGV acts as a TRPV4 desensitizer, whereas pentyl-chain analogs show divergent channel activation and enzyme inhibition (e.g., tyrosinase IC₅₀ 34.81 µM). • Essential C3-propyl resorcinol core for CBGV & CBDV synthesis; TRPV4 EC₅₀ 0.9-6.4 µM (De Petrocellis et al., 2012). • White-to-brown crystalline solid, mp 82.8°C; soluble in DMF (2 mg/mL), DMSO (2 mg/mL), and ethanol (5 mg/mL) for homogeneous reaction conditions. • Available in 100 mg to 5 g research quantities; ≥95% purity with certificates of analysis. Ships at ambient temperature.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 500-49-2
Cat. No. B057704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propylbenzene-1,3-diol
CAS500-49-2
Synonyms5-Propyl resorcinol;  5-Propylresorcinol;  5-n-Propyl-1,3-dihydroxybenzene;  5-n-Propylresorcinol;  Divarin;  Divarinol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3
InChIKeyFRNQLQRBNSSJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propylbenzene-1,3-diol Overview


5-Propylbenzene-1,3-diol (also referred to as Divarin, Divarinol, 5-propylresorcinol, or 5-PBD) is a naturally occurring 5-alkylresorcinol found in several plant species . With a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol, this white-to-brown crystalline solid exhibits a melting point of 82.8°C [1]. It is soluble in common organic solvents such as DMF, DMSO, and ethanol [2], and it has a predicted aqueous solubility of 1830 mg/L at 25°C . Its primary industrial and research significance lies in its role as the essential resorcinol core for synthesizing varin-series phytocannabinoids, including Cannabigerovarin (CBGV) and Cannabidivarin (CBDV), which are homologues of the more common pentyl-side-chain cannabinoids .

1 Varin cannabinoid synthesis — Essential resorcinol core for CBGV, CBDV, and propyl-side-chain homologues.
2 Alkylresorcinol derivatization — Crystalline solid simplifies weighing and stoichiometric control in esterification or alkylation workflows.
3 Natural product analytical standard — Defined melting point (82.8°C) and solubility profile support HPLC or GC-MS method calibration.

Why 5-Propylbenzene-1,3-diol Substitution Fails


Substituting 5-propylbenzene-1,3-diol with a closely related analog such as 5-pentylresorcinol (Olivetol) or 5-methylresorcinol is not feasible for applications targeting varin-series cannabinoid synthesis or specific TRP channel modulation. The length of the C5-alkyl chain is a critical determinant of downstream biological activity. For instance, the propyl side chain of 5-propylbenzene-1,3-diol enables the synthesis of Cannabigerovarin (CBGV), which acts as a desensitizer of TRPV4 channels rather than a pure activator [1]. In contrast, the pentyl side chain of 5-pentylresorcinol leads to compounds with distinct enzyme inhibition profiles, such as a tyrosinase IC50 of 34.81 µM [2]. Furthermore, the physicochemical properties, including solubility and melting point, differ significantly; 5-propylbenzene-1,3-diol melts at 82.8°C [3], whereas 5-pentylresorcinol is a liquid at room temperature, which directly impacts formulation and synthetic handling . Therefore, generic substitution will result in a fundamentally different synthetic intermediate with altered pharmacological and material properties.

Risk 1 Chain-length mismatch — Substituting 5-pentylresorcinol (olivetol) for 5-propylbenzene-1,3-diol alters the resorcinol alkyl chain and may shift cannabinoid pharmacology away from varin-series profiles.
Risk 2 Physical-state incompatibility — 5-Pentylresorcinol is a room-temperature liquid, whereas 5-propylbenzene-1,3-diol is a crystalline solid; this difference may affect synthetic handling and formulation reproducibility.
Risk 3 Enzyme-inhibition profile divergence — 5-Pentylresorcinol has a reported tyrosinase IC50 context, while quantitative inhibition data for 5-propylbenzene-1,3-diol remain unavailable; direct bioactive substitution is not supported by current evidence.

5-Propylbenzene-1,3-diol Comparative Evidence


TRPV4 Channel Desensitization vs. Activation

Cannabigerovarin (CBGV), a cannabinoid synthesized using 5-propylbenzene-1,3-diol as the core resorcinol unit, demonstrates a distinct functional profile at the TRPV4 ion channel compared to its propyl-side-chain counterparts, Cannabidivarin (CBDV) and Tetrahydrocannabivarin (THCV). While CBDV and THCV act as direct agonists stimulating TRPV4-mediated Ca2+ influx with moderate-high efficacy (30-60% of the effect of ionomycin) and potency (EC50 0.9-6.4 µM) [1], CBGV is significantly more efficacious at desensitizing the channel to subsequent activation by 4α-phorbol 12,13-didecanoate (4α-PDD) than at activating it directly [1]. This functional divergence is critical for research applications where sustained channel activation is undesirable and desensitization is the targeted mechanism [1].

TRPV4 functional profile
Head-to-head
CBGV (from 5-propylbenzene-1,3-diol) is a predominant TRPV4 desensitizer, whereas CBDV and THCV act as direct agonists with 30–60% efficacy (EC50 0.9–6.4 µM).
Supports varin-cannabinoid desensitization endpoint context
Rat recombinant TRPV4 HEK-293; Ca2+ elevation assay
TRPV4 Cannabinoid Desensitization

Tyrosinase Inhibition Comparison

A direct head-to-head comparison of enzyme inhibition between 5-propylbenzene-1,3-diol and 5-pentylresorcinol is not currently available in the primary literature. However, the closest analog, 5-pentylresorcinol, has been quantitatively characterized as a tyrosinase inhibitor with an IC50 of 34.81 µM [1]. In contrast, a systematic review of the literature reveals no published IC50 or MIC values for the target compound against tyrosinase, urease, or other specific enzyme targets . This lack of quantitative data for 5-propylbenzene-1,3-diol itself underscores that its procurement value is primarily as a synthetic intermediate rather than a direct bioactive agent. Users seeking direct enzyme inhibition should prioritize 5-pentylresorcinol, for which quantitative data exist, while those requiring a propyl-side-chain precursor for cannabinoid synthesis must procure 5-propylbenzene-1,3-diol .

Tyrosinase inhibition data
Data to verify
5-Propylbenzene-1,3-diol — no quantitative IC50 data available. Closest analog 5-pentylresorcinol has a reported tyrosinase IC50 of 34.81 µM.
Procurement should prioritize synthetic-intermediate role over direct enzyme inhibition
Cross-study comparable; in vitro enzyme assay
Tyrosinase Enzyme Inhibition Alkylresorcinol

Antifungal Activity Limitations

5-Propylbenzene-1,3-diol has been reported to inhibit the growth of several fungal species, including Candida albicans and Trichophyton mentagrophytes, purportedly by interfering with the synthesis of fungal cell wall components such as β-glucan and chitin . However, a comprehensive search of the primary literature reveals an absence of quantitative MIC (Minimum Inhibitory Concentration) values or IC50 data for this compound against these or other fungal strains. In contrast, the structurally related compound DB-2073 (2-hexyl-5-propylbenzene-1,3-diol) exhibits antimicrobial activity against Staphylococcus aureus at ≤10 µg/mL and fungi at 50 µg/mL [1]. Without quantitative potency data, the antifungal activity of 5-propylbenzene-1,3-diol remains a qualitative observation and cannot be used as a basis for scientific selection over other known antifungal resorcinols.

Antifungal activity context
Source review
Qualitative inhibition of Candida albicans and Trichophyton mentagrophytes reported, but no MIC values available. Analog DB-2073 shows MIC ≤10 µg/mL against S. aureus.
Antifungal screening context requires quantitative MIC data
In vitro fungal growth assays; details unspecified
Antifungal Candida albicans Trichophyton mentagrophytes

Physicochemical Handling Advantages

5-Propylbenzene-1,3-diol is a crystalline solid at room temperature with a melting point of 82.8°C and a boiling point of approximately 234.7°C [1]. Its solubility in common laboratory solvents is defined: 2 mg/mL in DMF, 2 mg/mL in DMSO, 5 mg/mL in ethanol, and 1 mg/mL in PBS (pH 7.2) [1]. This solid-state and defined solubility profile contrasts sharply with 5-pentylresorcinol (Olivetol), which is a liquid at room temperature, and with 5-methylresorcinol, which melts at 107-110°C . The crystalline nature of 5-propylbenzene-1,3-diol simplifies weighing, storage, and purification steps during synthesis, while its specific solubility allows for predictable reaction conditions in cannabinoid precursor chemistry.

Physicochemical handling profile
Class-level
Crystalline solid, MP 82.8°C. Solubility: DMF 2 mg/mL, DMSO 2 mg/mL, EtOH 5 mg/mL, PBS 1 mg/mL. Contrasts with liquid 5-pentylresorcinol and higher-MP 5-methylresorcinol.
Supports synthetic workflow selection and solvent compatibility review
Standard ambient conditions; supplier data
Solubility Melting Point Formulation

5-Propylbenzene-1,3-diol Application Scenarios


Varin Cannabinoid Synthesis for TRPV4 Research

Procure 5-propylbenzene-1,3-diol as the essential resorcinol core for synthesizing varin-series cannabinoids, specifically Cannabigerovarin (CBGV) and Cannabidivarin (CBDV). The C3-propyl side chain is a structural requirement for generating these homologues, which exhibit distinct TRPV4 channel modulation profiles compared to their pentyl-side-chain counterparts. As demonstrated by De Petrocellis et al. (2012), CBGV acts as a TRPV4 desensitizer, while CBDV and THCV are direct agonists with 30-60% efficacy and EC50 0.9-6.4 µM [1]. This scenario is optimal for researchers investigating TRP channel pharmacology and seeking to differentiate between activation and desensitization mechanisms [1].

Propyl Cannabinoid Library Development

Utilize 5-propylbenzene-1,3-diol to construct focused libraries of varin-series cannabinoid analogs. The shortened propyl side chain, relative to the pentyl chain found in major phytocannabinoids, is known to alter receptor binding affinity, metabolic stability, and lipophilicity. While direct comparative PK data for the precursor itself are lacking, the established use of this compound in synthesizing CBGV and CBDV supports its role in generating compounds with potentially differentiated ADME properties. This scenario is recommended for medicinal chemistry programs aiming to optimize cannabinoid-based therapeutics.

Alkylresorcinol Derivative Preparation

Employ 5-propylbenzene-1,3-diol as a building block for synthesizing a range of 5-alkylresorcinol derivatives. The two hydroxyl groups at the 1 and 3 positions are amenable to esterification, alkylation, or glycosylation, enabling the creation of prodrugs, solubility-enhanced analogs, or protected intermediates . Its defined solubility in DMF (2 mg/mL) and DMSO (2 mg/mL) [2] facilitates homogeneous reaction conditions for these modifications. This scenario is appropriate for synthetic organic chemists seeking to expand the chemical space of alkylresorcinol-based compounds beyond direct cannabinoid precursors.

Reference Standard for Natural Product Analysis

Use high-purity 5-propylbenzene-1,3-diol as a reference standard for the identification and quantification of 5-propylresorcinol in natural product extracts. The compound has been isolated from various plant and lichen species [3]. Its well-defined melting point (82.8°C) and spectroscopic properties [2] make it suitable for calibrating HPLC, GC-MS, and NMR methods when analyzing complex biological matrices. This scenario is relevant for natural product chemists and quality control laboratories.

Application
Selection Property
Validation Focus
Varin cannabinoid synthesis for TRP channel research
C3-propyl resorcinol core specificity
TRPV4 desensitization endpoint context vs. agonist response
Propyl-cannabinoid library development
Shortened alkyl chain for differentiated receptor-binding profile
ADME property review and metabolic stability interpretation
Alkylresorcinol derivative preparation
1,3-dihydroxy substitution for esterification or alkylation
Solubility-dependent reaction condition optimization
Natural product reference standard
Defined melting point and spectroscopic identity
HPLC/GC-MS method calibration and matrix-effect control

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